LogP Comparison: Increased Lipophilicity Over Non-Brominated Analog
4-(Benzyloxy)-2-bromoaniline exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-brominated analog, 4-(benzyloxy)aniline. This difference, driven by the presence of the bromine atom, directly influences the compound's solubility, membrane permeability, and behavior in biological assays [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.48 |
| Comparator Or Baseline | 4-(Benzyloxy)aniline: 3.43 |
| Quantified Difference | Increase of 0.05 units |
| Conditions | Calculated partition coefficient (LogP) values from vendor and database sources |
Why This Matters
Even small increases in LogP can significantly affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making this a critical differentiator for medicinal chemistry applications where fine-tuning lipophilicity is essential.
- [1] Molbase. 4-(Benzyloxy)aniline (CAS 6373-46-2) Physicochemical Properties. View Source
